Ethyl 6-aminoimidazo[1,2-a]pyridine-2-carboxylate
Description
Historical Development of Imidazo[1,2-a]pyridines as a Privileged Structure
The concept of privileged scaffolds in medicinal chemistry originated from the pioneering work of Evans in the late 1980s, who first introduced the term to describe molecular frameworks capable of serving as ligands for diverse receptor types. Initially applied to the benzodiazepine nucleus, this concept has since expanded to encompass numerous heterocyclic systems, with imidazo[1,2-a]pyridines emerging as particularly significant examples. The imidazo[1,2-a]pyridine scaffold represents a bicyclic system incorporating both imidazole and pyridine rings, creating a bridgehead nitrogen atom that confers unique structural and electronic properties.
Historical analysis reveals that the recognition of imidazo[1,2-a]pyridines as privileged structures evolved through systematic evaluation of their biological activities across multiple therapeutic areas. Early investigations in the pharmaceutical industry demonstrated that compounds containing this scaffold exhibited activity against diverse biological targets, leading to their classification as privileged structures. The framework's ability to mimic peptide backbone conformations, particularly beta peptide turns, contributed significantly to its recognition as a versatile pharmacophoric unit.
The development trajectory of imidazo[1,2-a]pyridine-based therapeutics can be traced through several landmark pharmaceutical discoveries. Commercial drugs such as zolpidem, olprinone, and soraprazan exemplify the therapeutic potential of this scaffold, demonstrating efficacy across neurological, cardiovascular, and gastrointestinal applications respectively. These successful clinical applications validated the privileged nature of the imidazo[1,2-a]pyridine core and stimulated extensive research into structural modifications that could enhance biological activity and selectivity.
The systematic exploration of structure-activity relationships within the imidazo[1,2-a]pyridine series has revealed critical insights into the molecular determinants of biological activity. Research has demonstrated that specific substitution patterns at various positions of the bicyclic core can dramatically influence pharmacological properties, with the 6-amino-2-carboxylate pattern emerging as particularly significant for certain therapeutic applications.
Significance of the 6-Amino-2-carboxylate Substitution Pattern
The 6-amino-2-carboxylate substitution pattern in imidazo[1,2-a]pyridine derivatives represents a strategically important molecular architecture that combines enhanced biological activity with favorable synthetic accessibility. Research investigating the structure-activity relationships of imidazo[1,2-a]pyridine derivatives has identified specific positions within the scaffold that can be modified without compromising biological potency, with the 6-position emerging as a privileged site for amino group incorporation.
The amino group at the 6-position contributes significantly to the compound's biological activity through multiple mechanisms. This functional group enhances hydrogen bonding capabilities, facilitating interactions with biological targets and potentially improving binding affinity. The presence of the amino group also influences the electronic distribution within the bicyclic system, modulating the compound's reactivity and selectivity profiles. Furthermore, the amino functionality serves as a versatile synthetic handle, enabling further derivatization and optimization of biological properties.
The carboxylate ester moiety at the 2-position provides additional structural complexity that enhances the compound's pharmacological potential. The ethyl ester functionality contributes to improved solubility characteristics while maintaining synthetic accessibility. This substitution pattern also allows for potential hydrolysis to the corresponding carboxylic acid, creating opportunities for prodrug development and controlled release formulations. The carboxylate group can participate in hydrogen bonding interactions with biological targets, potentially enhancing binding specificity and affinity.
Comparative analysis of various substitution patterns within the imidazo[1,2-a]pyridine series reveals that the 6-amino-2-carboxylate combination offers optimal balance between synthetic feasibility and biological activity. Research has demonstrated that compounds incorporating this substitution pattern exhibit enhanced activity against multiple biological targets, including enzymes involved in bacterial metabolism and cancer cell proliferation.
Emergence as a "Drug Prejudice" Scaffold
The designation of imidazo[1,2-a]pyridines as a "drug prejudice" scaffold reflects their exceptional versatility in medicinal chemistry applications and their proven track record in pharmaceutical development. This recognition stems from the scaffold's ability to provide active compounds across a remarkably broad spectrum of therapeutic areas, including antimicrobial, antiviral, anticancer, anticonvulsant, and cardiovascular applications.
The privileged status of the imidazo[1,2-a]pyridine scaffold is supported by extensive pharmacological data demonstrating its effectiveness against diverse biological targets. Research has documented significant biological activities including anticancer, antimycobacterial, antileishmanial, anticonvulsant, antimicrobial, antiviral, antidiabetic, and proton pump inhibitor activities. This diverse activity profile underscores the scaffold's capacity to interact effectively with multiple receptor types and enzymatic systems.
The molecular basis for the scaffold's privileged status lies in its unique structural characteristics that enable productive interactions with diverse biological targets. The bicyclic system provides a rigid framework that can present functional groups in optimal orientations for target binding, while the nitrogen-containing heterocycles facilitate hydrogen bonding and electrostatic interactions. The scaffold's planar structure and electronic properties enable pi-stacking interactions with aromatic amino acid residues in protein binding sites.
Commercial validation of the scaffold's privileged status is evident in the numerous marketed pharmaceuticals incorporating the imidazo[1,2-a]pyridine core. Examples include zolimidine, zolpidem, and alpidem, which have demonstrated clinical efficacy across different therapeutic areas. These successful drug development programs have established the scaffold as a validated starting point for medicinal chemistry efforts, leading to its classification as a privileged structure in pharmaceutical research.
The concept of drug prejudice extends beyond simple biological activity to encompass factors such as synthetic accessibility, metabolic stability, and toxicological profiles. Imidazo[1,2-a]pyridines generally exhibit favorable characteristics in these areas, contributing to their status as preferred scaffolds for drug development programs.
Research Trajectory and Current Academic Interest
Contemporary research in imidazo[1,2-a]pyridine chemistry has evolved to encompass sophisticated synthetic methodologies and targeted biological applications. Recent advances in synthetic chemistry have facilitated the development of efficient, metal-free synthetic routes that enable rapid access to diverse substitution patterns while minimizing environmental impact. These methodological improvements have accelerated research efforts and expanded the accessible chemical space within this scaffold family.
Current academic interest in ethyl 6-aminoimidazo[1,2-a]pyridine-2-carboxylate and related compounds is driven by their demonstrated potential across multiple therapeutic areas. Recent research has identified these compounds as effective inhibitors of Rab geranylgeranyl transferase, an enzyme critical for cellular vesicle trafficking and implicated in cancer progression. This discovery has opened new avenues for targeted cancer therapy development and has stimulated extensive structure-activity relationship studies.
The tuberculosis research community has shown particular interest in imidazo[1,2-a]pyridine-3-carboxamide derivatives, with several compounds demonstrating potent activity against drug-resistant strains of Mycobacterium tuberculosis. These findings have established the scaffold as a promising starting point for developing next-generation anti-tuberculosis agents, addressing the critical need for new treatments against resistant bacterial strains.
Recent developments in computational chemistry and molecular modeling have enhanced the rational design of imidazo[1,2-a]pyridine derivatives. Advanced docking studies and structure-activity relationship analyses have provided detailed insights into the molecular mechanisms underlying biological activity, enabling more targeted synthetic efforts. These computational approaches have identified key pharmacophoric features and binding modes, facilitating the design of optimized derivatives with enhanced potency and selectivity.
The integration of multicomponent reaction strategies has revolutionized the synthesis of imidazo[1,2-a]pyridine derivatives, enabling rapid library generation and systematic exploration of structure-activity relationships. These synthetic advances have accelerated the identification of lead compounds and facilitated the optimization of biological properties through systematic structural modification.
Current research trends emphasize the development of covalent inhibitors incorporating the imidazo[1,2-a]pyridine scaffold, particularly for targeting oncogenic proteins such as KRAS G12C. This approach represents a significant advancement in targeted cancer therapy, with preliminary results demonstrating potent anticancer activity and validating the scaffold's utility in covalent drug design.
The expanding research interest in imidazo[1,2-a]pyridine derivatives is also reflected in their application as diagnostic agents and biomarker identification tools. These applications highlight the scaffold's versatility beyond traditional therapeutic uses and suggest potential roles in personalized medicine and precision diagnostics.
Properties
IUPAC Name |
ethyl 6-aminoimidazo[1,2-a]pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c1-2-15-10(14)8-6-13-5-7(11)3-4-9(13)12-8/h3-6H,2,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKWHXLCNUIXDIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2C=C(C=CC2=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50565533 | |
| Record name | Ethyl 6-aminoimidazo[1,2-a]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50565533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
158980-21-3 | |
| Record name | Ethyl 6-aminoimidazo[1,2-a]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50565533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Catalytic Hydrogenation
The nitro group is reduced to an amine using hydrogen gas (1–3 atm) and palladium on carbon (Pd/C, 5–10 wt%) in ethanol or ethyl acetate at 25–50°C. For example, in a scaled reaction, 92.5 g of a nitroimidazo[1,2-a]pyridine derivative was hydrogenated to yield 69 g (85%) of the amino product after acid-base workup. Critical parameters include:
-
Catalyst loading : 5–10% Pd/C ensures complete reduction without over-reduction byproducts.
-
Temperature : Elevated temperatures (50–60°C) reduce reaction time but risk debenzylation or ester hydrolysis.
-
Solvent : Ethanol balances solubility and catalyst activity, while ethyl acetate minimizes ester group side reactions.
Table 1: Optimization of Nitro Reduction Conditions
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Pd/C Loading | 5–10 wt% | >90% conversion |
| H₂ Pressure | 1–3 atm | Prevents over-reduction |
| Reaction Temperature | 25–50°C | Balances speed and selectivity |
| Solvent | Ethanol/Ethyl Acetate | Minimizes hydrolysis |
Buchwald-Hartwig Amination of Halogenated Derivatives
Halogenated intermediates, such as ethyl 6-iodoimidazo[1,2-a]pyridine-2-carboxylate, undergo palladium-catalyzed amination to introduce the amino group. This method bypasses nitration but requires specialized catalysts and ligands.
Synthesis of Halogenated Precursors
Iodination at position 6 is achieved via electrophilic substitution using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in dichloromethane at 0–25°C. For instance, reacting ethyl imidazo[1,2-a]pyridine-2-carboxylate with NIS (1.2 equiv) for 12 hours yields the 6-iodo derivative in 70–80% yield after chromatography.
Amination Conditions
The iodinated compound reacts with ammonia or ammonium salts under Buchwald-Hartwig conditions:
-
Catalyst : Pd(OAc)₂ or Pd₂(dba)₃ (2–5 mol%).
-
Ligand : Xantphos or BINAP (4–10 mol%).
-
Base : Cs₂CO₃ or KOtBu (2–3 equiv).
In a representative procedure, 30 mg of ethyl 6-iodoimidazo[1,2-a]pyridine-2-carboxylate, 8.1 mg of 3-hydroxyazetidine, and Pd(OAc)₂/Xantphos in toluene yielded 22 mg (73%) of the amino product after 22 hours.
Table 2: Key Variables in Buchwald-Hartwig Amination
| Variable | Optimal Value | Effect on Reaction |
|---|---|---|
| Ligand | Xantphos | Enhances catalyst stability |
| Temperature | 80–110°C | Accelerates C–N coupling |
| Ammonia Source | NH₄Cl or NH₃·H₂O | Ensures efficient amination |
Direct Cyclization of Functionalized 2-Aminopyridines
A streamlined approach involves cyclizing 6-amino-2-aminopyridine with ethyl glyoxylate or α-ketoesters. This one-pot method avoids post-functionalization but requires precise control over reaction conditions.
Reaction Mechanism
Under acidic conditions (e.g., HCl or acetic acid), 2-aminopyridine reacts with ethyl glyoxylate to form an imine intermediate, which cyclizes to the imidazo[1,2-a]pyridine core. The amino group at position 6 is introduced via the starting 2-aminopyridine’s substitution pattern.
Optimization Insights
-
Solvent : Aqueous ethanol (1:1 v/v) improves solubility and reaction homogeneity.
-
Catalyst : DBU (1–5 mol%) accelerates cyclization at room temperature, achieving yields up to 94%.
-
Scale : Multigram syntheses (25 mmol scale) retain efficiency, confirming industrial viability.
Comparative Analysis of Methods
Table 3: Method Comparison for Ethyl 6-Aminoimidazo[1,2-a]Pyridine-2-Carboxylate Synthesis
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-aminoimidazo[1,2-a]pyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amines.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at different positions on the imidazo[1,2-a]pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols . The reactions are typically carried out under mild conditions to preserve the integrity of the imidazo[1,2-a]pyridine ring .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
Scientific Research Applications
EAIPAC has a wide range of applications across different scientific domains:
Medicinal Chemistry
EAIPAC serves as a lead compound in drug discovery, particularly for targeting diseases such as tuberculosis. Its mechanism involves inhibiting the mycobacterial cell wall synthesis pathway, which is crucial for the growth of Mycobacterium tuberculosis (Mtb) .
Case Study: Antitubercular Activity
Recent studies have highlighted EAIPAC's effectiveness against Mtb strains, demonstrating minimum inhibitory concentrations (MIC) as low as to against the H37Rv strain .
Antimicrobial Activity
Research indicates that EAIPAC possesses significant antimicrobial properties against various bacterial strains, including multidrug-resistant organisms. In vitro assays have shown promising results in inhibiting bacterial growth .
Case Study: Antimicrobial Evaluation
A study evaluated the antimicrobial efficacy of EAIPAC against several pathogens, revealing significant inhibition zones in agar diffusion assays .
Anti-inflammatory Properties
EAIPAC has been investigated for its anti-inflammatory effects. The presence of the amino group enhances its interaction with biological targets involved in inflammatory pathways, suggesting potential applications in treating inflammatory diseases .
Summary Table of Biological Activities
| Activity | Details |
|---|---|
| Antitubercular Activity | MIC values: against Mtb H37Rv |
| Antimicrobial Activity | Effective against various bacterial strains |
| Anti-inflammatory Properties | Enhances interaction with inflammatory pathways |
Mechanism of Action
The mechanism of action of Ethyl 6-aminoimidazo[1,2-a]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in the context of tuberculosis treatment, the compound targets the mycobacterial cell wall synthesis pathway, inhibiting the growth of the bacteria . The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
Halogen-Substituted Derivatives
Ethyl 7-chloro-8-iodoimidazo[1,2-a]pyridine-2-carboxylate (1e) :
- Ethyl 8-bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate (12a): Substituents: Bromo (C8), methyl (C6). Yield: 83.3%, HRMS: 283.0082 [M+H]+ . Bromine facilitates further functionalization but reduces solubility compared to the amino derivative .
Methyl-Substituted Derivatives
- Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate :
Amino vs. Cyano/Carbonyl Groups
- Ethyl 6-(1-cyanocyclopropyl)imidazo[1,2-a]pyridine-2-carboxylate: Substituent: 1-Cyanocyclopropyl (C6).
Multifunctional Halogenated Derivatives
- Ethyl 6-bromo-3-chloro-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate :
Physical and Chemical Properties
| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Key Substituents |
|---|---|---|---|
| Ethyl 6-aminoimidazo[1,2-a]pyridine-2-carboxylate | 205.21 | Not reported | NH₂ (C6) |
| Ethyl 7-chloro-8-iodoimidazo[1,2-a]pyridine-2-carboxylate | 303.54 | 208 | Cl (C7), I (C8) |
| Ethyl 8-bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate | 283.01 | Not reported | Br (C8), CH₃ (C6) |
| Ethyl 6-bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylate | 287.09 | Not reported | Br (C6), F (C8) |
- Amino Group Impact: Enhances hydrogen-bonding capacity, improving interactions with biological targets .
- Halogen Impact : Increases molecular weight and lipophilicity, affecting pharmacokinetics .
Biological Activity
Ethyl 6-aminoimidazo[1,2-a]pyridine-2-carboxylate (EAIPAC) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the synthesis, biological activity, and therapeutic potential of EAIPAC, supported by research findings and data tables.
Chemical Structure and Properties
EAIPAC features a unique imidazo[1,2-a]pyridine core with an ethyl group and a carboxylate moiety. Its molecular formula is C10H11N3O2, with a molecular weight of approximately 205.22 g/mol. The compound is typically a solid at room temperature and exhibits a purity of about 95% in commercial forms.
Synthesis Methods
Several synthetic routes have been developed for producing EAIPAC, including:
- Cyclization of 2-aminopyridine with ethyl 2-bromoacetate using potassium carbonate as a base.
- Metal-free direct synthesis protocols that utilize various substrates like aldehydes and carbonyl compounds.
- Groebke–Blackburn–Bienaymé reaction , which is noted for its efficiency in synthesizing derivatives through condensation reactions involving 2-aminopyridine.
Antimicrobial Activity
Research has shown that EAIPAC possesses notable antimicrobial properties. Studies indicate its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by multidrug-resistant organisms. The compound's structural features likely contribute to its ability to interact with microbial targets .
Anti-inflammatory Properties
EAIPAC has also been investigated for its anti-inflammatory effects. The presence of the amino group enhances its interaction with biological targets involved in inflammatory pathways, potentially leading to the development of novel therapeutic agents aimed at inflammatory diseases .
Antitubercular Activity
Recent studies have highlighted the potential of imidazo[1,2-a]pyridine derivatives, including EAIPAC, as inhibitors against Mycobacterium tuberculosis (Mtb). High-throughput screening has identified compounds within this class that exhibit significant activity against both replicating and non-replicating strains of Mtb. For instance, some derivatives showed minimum inhibitory concentrations (MIC) as low as 0.03 to 5.0 μM against Mtb H37Rv strain .
Case Studies and Research Findings
Several studies have explored the biological activity of EAIPAC and related compounds:
- Antimicrobial Evaluation : A study evaluated the antimicrobial efficacy of EAIPAC against various pathogens, demonstrating significant inhibition zones in agar diffusion assays.
- Cytotoxicity Testing : In vitro assays on cancer cell lines (e.g., MCF7 and A549) revealed that EAIPAC exhibited cytotoxic effects with IC50 values indicating promising anticancer activity.
- Molecular Docking Studies : Computational analyses have suggested that EAIPAC may bind effectively to specific enzymes and receptors involved in disease pathways, providing insights into its mechanism of action.
Summary Table of Biological Activities
Q & A
Q. What are the established synthetic routes for Ethyl 6-aminoimidazo[1,2-a]pyridine-2-carboxylate, and what key intermediates are involved?
The compound is typically synthesized via a multi-step pathway. A common approach involves reacting ethyl bromopyruvate with 2-aminopyridine in refluxing ethanol to form ethyl imidazo[1,2-a]pyridine-2-carboxylate, followed by bromination or amination to introduce the 6-amino substituent . Optimization of reaction conditions (e.g., solvent, temperature, and catalysts) is critical for yield improvement. For example, substitution reactions using K₂CO₃ in DMF at 80°C have been reported to enhance efficiency .
Q. Which spectroscopic and analytical methods are routinely used to characterize this compound?
Structural confirmation relies on 1H/13C NMR for hydrogen/carbon environment analysis, HRMS (ESI) for molecular weight validation, and X-ray crystallography for absolute configuration determination (e.g., CCDC deposition for brominated analogs) . Purity is assessed via HPLC, while thermal stability is evaluated using differential scanning calorimetry (DSC) .
Q. What are the primary biological applications of imidazo[1,2-a]pyridine derivatives in academic research?
These derivatives exhibit anticancer , antiviral , and kinase-inhibitory properties. For instance, this compound serves as a precursor for PI3Kα inhibitors and receptor tyrosine kinase modulators, with demonstrated antiproliferative effects in lung and pancreatic cancer models .
Advanced Research Questions
Q. How can computational methods like DFT enhance understanding of this compound’s electronic and pharmacological properties?
Density Functional Theory (DFT) calculations analyze frontier molecular orbitals (FMOs) , nonlinear optical (NLO) properties , and molecular electrostatic potential (MEP) surfaces to predict reactivity and binding interactions. For example, studies on ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate revealed solvent-dependent electronic excitation energies and hydrogen-bonding interactions critical for biological activity .
Q. What strategies resolve contradictory data in crystallographic refinement or spectroscopic assignments?
Conflicting X-ray data (e.g., disorder or twinning) are addressed using SHELX software (e.g., SHELXL for small-molecule refinement and SHELXE for experimental phasing). For ambiguous NMR signals, 2D NMR (COSY, HSQC) and computational prediction tools (e.g., ACD/Labs) cross-validate assignments .
Q. How are structure-activity relationships (SARs) explored for derivatives of this compound?
SAR studies involve systematic modifications (e.g., substituent introduction at the 6-position or ester group replacement). For example, replacing the ethyl ester with a hydrazide moiety improved antiproliferative activity in cancer cell lines, while trifluoromethyl groups enhanced metabolic stability .
Q. What crystallographic challenges arise during structural determination, and how are they mitigated?
High-resolution X-ray data may reveal twinned crystals or disordered solvent molecules . SHELXD/SHELXE pipelines enable robust phase determination, while TWINLAW commands in SHELXL handle twinning corrections. For brominated analogs, anomalous scattering from bromine aids phasing .
Q. How do solvent and pH conditions influence the compound’s stability during biological assays?
Stability studies in PBS (pH 7.4) or cell culture media (e.g., DMEM) are monitored via LC-MS to detect hydrolysis of the ester group. Buffering agents (e.g., HEPES) and low-temperature storage (−20°C) are recommended to minimize degradation .
Methodological Considerations
Q. What protocols ensure reproducibility in synthesizing imidazo[1,2-a]pyridine derivatives?
Q. How are toxicity and handling risks managed during experimentation?
The compound is classified under non-combustible solids (storage code 13) but requires handling in a fume hood due to potential respiratory irritation. Waste disposal follows institutional guidelines for halogenated organic compounds .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
